3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-(3-methylphenyl)propanamide
Description
3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-(3-methylphenyl)propanamide is a heterocyclic compound that features a furan ring and an oxadiazole ring These types of compounds are known for their diverse biological activities and are often explored for their potential in medicinal chemistry
Properties
IUPAC Name |
3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-(3-methylphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c1-11-4-2-5-12(10-11)17-14(20)7-8-15-18-16(19-22-15)13-6-3-9-21-13/h2-6,9-10H,7-8H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXBIEKYOERBZPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CCC2=NC(=NO2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-(3-methylphenyl)propanamide typically involves the following steps:
Formation of the Oxadiazole Ring: This can be achieved by reacting furan-2-carboxylic acid hydrazide with carbon disulfide under basic conditions to form 5-furan-2-yl-1,3,4-oxadiazole-2-thiol.
Mannich Reaction: The oxadiazole derivative can then undergo a Mannich reaction with substituted amines and formaldehyde in ethanol to form various derivatives.
Amidation: The final step involves the amidation of the oxadiazole derivative with 3-methylphenylpropanamide under appropriate conditions to yield the target compound.
Chemical Reactions Analysis
3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-(3-methylphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives under oxidative conditions.
Reduction: The oxadiazole ring can be reduced to form corresponding amine derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-(3-methylphenyl)propanamide has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as an anticancer agent due to the presence of the oxadiazole ring, which is known for its anticancer properties.
Antimicrobial Activity: The furan and oxadiazole rings contribute to its potential as an antimicrobial agent.
Material Science: The compound can be used in the development of new materials with unique properties due to its heterocyclic structure.
Mechanism of Action
The mechanism of action of 3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-(3-methylphenyl)propanamide involves its interaction with various molecular targets. The oxadiazole ring can inhibit enzymes and proteins involved in cancer cell proliferation, leading to apoptosis (programmed cell death) in cancer cells . The furan ring can interact with microbial cell membranes, disrupting their integrity and leading to cell death .
Comparison with Similar Compounds
Similar compounds to 3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-(3-methylphenyl)propanamide include:
5-(Furan-2-yl)-1,3,4-oxadiazole-2-thiol: Known for its antimicrobial and anticancer properties.
2-(3-chlorobenzo[b]thiophen-2-yl)-5-(3-methoxyphenyl)-1,3,4-oxadiazole: A potent anticancer agent.
Raltegravir: An antiretroviral drug containing the oxadiazole ring.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
